N,N'-Diacetylpiperazine monohydrate
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Overview
Description
N,N’-Diacetylpiperazine monohydrate: is an organic compound with the molecular formula C8H16N2O3. It is a derivative of piperazine, where two acetyl groups are attached to the nitrogen atoms of the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diacetylpiperazine monohydrate can be synthesized through the acetylation of piperazine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Piperazine} + 2 \text{Acetic Anhydride} \rightarrow \text{N,N’-Diacetylpiperazine} + 2 \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of N,N’-Diacetylpiperazine monohydrate involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetylpiperazine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: N,N’-Diacetylpiperazine N-oxide.
Reduction: Piperazine.
Substitution: N-substituted piperazines.
Scientific Research Applications
N,N’-Diacetylpiperazine monohydrate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a model compound in biochemical assays.
Industry: N,N’-Diacetylpiperazine monohydrate is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,N’-Diacetylpiperazine monohydrate involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In enzyme inhibition studies, the compound can bind to the active site of enzymes, blocking their activity and providing insights into enzyme function and regulation.
Comparison with Similar Compounds
N-Acetylpiperazine: A monoacetylated derivative of piperazine.
N,N’-Diethylpiperazine: A diethylated derivative of piperazine.
N,N’-Dibenzylpiperazine: A dibenzylated derivative of piperazine.
Comparison: N,N’-Diacetylpiperazine monohydrate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to its monoacetylated or diethylated counterparts, N,N’-Diacetylpiperazine monohydrate exhibits different reactivity and interaction profiles, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.H2O/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-6H2,1-2H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHLQQTOACLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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